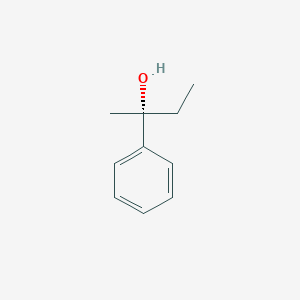

(2R)-2-phenylbutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(2R)-2-phenylbutan-2-ol |

InChI |

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m1/s1 |

InChI Key |

XGLHYBVJPSZXIF-SNVBAGLBSA-N |

Isomeric SMILES |

CC[C@](C)(C1=CC=CC=C1)O |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the CAS number for (2R)-2-phenylbutan-2-ol

CAS Number: 1006-06-0

This technical guide provides a comprehensive overview of (2R)-2-phenylbutan-2-ol, a chiral tertiary alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for 2-phenylbutan-2-ol is provided below. It is important to note that much of the available data pertains to the racemic mixture rather than the specific (2R)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | - |

| Molecular Weight | 150.22 g/mol | - |

| IUPAC Name | This compound | - |

| Boiling Point | 107-108 °C / 20 mmHg (for racemate) | [1] |

| Density | 0.977 g/mL at 25 °C (for racemate) | [1] |

| Refractive Index | n20/D 1.519 (for racemate) | [1] |

| InChI Key | XGLHYBVJPSZXIF-SNVBAGLBSA-N | - |

| SMILES | CC--INVALID-LINK--(O)c1ccccc1 | - |

Synthesis

One common approach involves the asymmetric nucleophilic addition of an organometallic reagent to a prochiral ketone, catalyzed by a chiral ligand. For the synthesis of this compound, this would typically involve the reaction of ethyl magnesium bromide with acetophenone in the presence of a chiral catalyst system.

General Experimental Protocol: Asymmetric Grignard Addition to Acetophenone

The following is a generalized protocol based on established methods for the asymmetric synthesis of tertiary alcohols. Optimization of the chiral ligand, solvent, temperature, and other reaction conditions would be necessary to achieve high enantioselectivity for this compound.

-

Preparation of the Chiral Catalyst: A chiral ligand, often a diamine or diol derivative, is reacted with a metal salt (e.g., of zinc, titanium, or a lanthanide) in an anhydrous aprotic solvent under an inert atmosphere to form the chiral catalyst.

-

Asymmetric Addition: The prochiral ketone, acetophenone, is dissolved in an anhydrous aprotic solvent and cooled to a low temperature (e.g., -78 °C). The prepared chiral catalyst is then added.

-

Grignard Reaction: The Grignard reagent, ethyl magnesium bromide, is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is stirred for a specified period until completion, which is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conceptual Workflow for Asymmetric Synthesis

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. The study of the pharmacological and toxicological effects of individual enantiomers is crucial, as stereoisomers of a chiral drug can exhibit significantly different properties.[2]

In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[3] The differential effects of enantiomers arise from their distinct interactions with chiral biological macromolecules such as enzymes and receptors.

Safety Information for Racemic 2-Phenyl-2-butanol

A Safety Data Sheet (SDS) for the racemic mixture, 2-phenyl-2-butanol, indicates that the substance is harmful if swallowed.[4] It may also cause skin dryness and cracking upon repeated exposure and can lead to respiratory irritation.[4] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Conclusion

References

In-Depth Technical Guide to the Physical Properties of (2R)-2-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral molecule (2R)-2-phenylbutan-2-ol. The information is compiled from various chemical databases and scientific literature to aid researchers and professionals in drug development and chemical synthesis.

Core Physical Properties

This compound, a tertiary alcohol, possesses a single stereocenter at the second carbon atom of the butane chain. Its physical characteristics are crucial for its handling, purification, and application in various chemical processes. While extensive experimental data for the specific (2R)-enantiomer is limited in publicly accessible literature, this guide presents a combination of computed data for the enantiomer and experimental data for its racemic mixture, 2-phenylbutan-2-ol.

Data Presentation

The following table summarizes the key physical properties of this compound. It is important to note the distinction between computed values for the specific enantiomer and experimentally determined values for the racemic mixture.

| Physical Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₄O | - | - |

| Molecular Weight | 150.22 g/mol | Computed | [1][2] |

| Density | 0.977 g/mL at 25 °C | Experimental (Racemate) | |

| Boiling Point | 107-108 °C at 20 mmHg | Experimental (Racemate) | |

| Melting Point | -5 °C | Experimental (Racemate) | |

| Refractive Index | n20/D 1.519 | Experimental (Racemate) | |

| Specific Optical Rotation ([α]D) | Not available in cited literature | - | - |

| XLogP3 | 2.2 | Computed | [1][2] |

| Exact Mass | 150.104465066 Da | Computed | [1] |

| Topological Polar Surface Area | 20.2 Ų | Computed | [1] |

Note on Optical Rotation: A critical physical property for a chiral molecule is its specific optical rotation, which measures the extent to which the compound rotates plane-polarized light. Despite a thorough literature search, a specific experimental value for the optical rotation of this compound could not be located. This represents a significant gap in the publicly available experimental data for this compound.

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the sealed end up.

-

The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Heating is continued until a continuous and rapid stream of bubbles is observed, indicating that the vapor of the liquid has replaced the air in the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 25 °C) to reach thermal equilibrium. The volume of the pycnometer is then determined by weighing the water-filled pycnometer and using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is again brought to the constant temperature in the water bath.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D-line lamp).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Optical Rotation

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through certain materials.

-

Apparatus: Polarimeter, a monochromatic light source (e.g., sodium D-line), and a polarimeter cell (sample tube) of a known path length.

-

Procedure:

-

A solution of this compound of a known concentration is prepared in a suitable achiral solvent (e.g., ethanol).

-

The polarimeter is calibrated by filling the sample tube with the pure solvent and setting the reading to zero.

-

The sample tube is then filled with the prepared solution, ensuring no air bubbles are present.

-

The sample tube is placed in the polarimeter.

-

The analyzer is rotated until the light intensity observed through the eyepiece is at a minimum or matches a reference, depending on the instrument type.

-

The observed angle of rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chiral compound like this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Phenylbutan-2-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 2-phenylbutan-2-ol, utilizing the versatile Grignard reaction. This document outlines the core chemical principles, alternative synthetic pathways, detailed experimental protocols, and essential data for the successful preparation and characterization of this compound.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, pivotal for the synthesis of a wide array of compounds, including primary, secondary, and tertiary alcohols. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group. This guide focuses on the synthesis of 2-phenylbutan-2-ol, a tertiary alcohol with applications in various fields of chemical research and development.

Synthetic Pathways

There are three primary retrosynthetic disconnections for 2-phenylbutan-2-ol, each suggesting a different combination of a Grignard reagent and a ketone.[1][2][3][4] The choice of pathway may be guided by the availability and cost of the starting materials.

The three viable synthetic routes are:

-

Route A: Reaction of ethylmagnesium bromide with acetophenone.[2][4]

-

Route B: Reaction of methylmagnesium bromide with propiophenone.[2][4]

-

Route C: Reaction of phenylmagnesium bromide with 2-butanone.[2][4]

This guide will provide a detailed experimental protocol for Route A, which is a commonly employed method.

Reaction Mechanism and Experimental Workflow

The synthesis of 2-phenylbutan-2-ol via the Grignard reaction proceeds in two key stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the carbonyl compound, followed by an acidic workup.

General Reaction Mechanism

The Grignard reagent, in this case, ethylmagnesium bromide, is prepared by the reaction of an alkyl halide (bromoethane) with magnesium metal in an anhydrous ether solvent. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of the ketone (acetophenone). This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide salt. The final step involves the protonation of the alkoxide with a dilute acid to yield the tertiary alcohol, 2-phenylbutan-2-ol.

Caption: General mechanism for the Grignard synthesis of 2-phenylbutan-2-ol.

Experimental Workflow

A typical experimental workflow for the synthesis of 2-phenylbutan-2-ol involves the careful preparation of the Grignard reagent under anhydrous conditions, followed by the controlled addition of the ketone. The reaction is then quenched and worked up to isolate and purify the final product.

Caption: A typical experimental workflow for the synthesis of 2-phenylbutan-2-ol.

Experimental Protocol: Synthesis of 2-Phenylbutan-2-ol from Acetophenone and Ethylmagnesium Bromide (Route A)

Note: This is a generalized protocol and may require optimization. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Materials:

-

Magnesium turnings

-

Bromoethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)

Procedure:

Part 1: Preparation of Ethylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of bromoethane in anhydrous diethyl ether.

-

Add a small portion of the bromoethane solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

Part 2: Reaction with Acetophenone

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve acetophenone in an equal volume of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Part 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Physical and Spectroscopic Data of 2-Phenylbutan-2-ol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [5] |

| Molecular Weight | 150.22 g/mol | [5] |

| Boiling Point | 107-108 °C at 20 mmHg | [6] |

| Density | 0.977 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.519 | [6][7] |

Spectroscopic Data

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 1.8 (q, 2H, -CH₂-), 1.5 (s, 3H, -CH₃), 0.8 (t, 3H, -CH₂-CH₃), OH proton is often broad and may not be observed. | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~147 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~76 (C-OH), ~36 (-CH₂-), ~29 (-CH₃), ~8 (-CH₂-CH₃) | [5] |

| IR (Infrared) | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3100-3000 (Ar C-H stretch), ~2970-2870 (Aliphatic C-H stretch), ~1600, 1490, 1445 (Ar C=C stretch) | [5][8] |

Conclusion

The Grignard reaction provides an effective and versatile method for the synthesis of 2-phenylbutan-2-ol. Careful control of reaction conditions, particularly the exclusion of water, is paramount to achieving a good yield. The choice of starting materials from the three possible routes can be adapted based on laboratory availability and economic considerations. The provided protocol and data serve as a comprehensive guide for the successful synthesis and characterization of this important tertiary alcohol.

References

- 1. datapdf.com [datapdf.com]

- 2. 2-Phenylbutan-2-ol can be prepared by which of the following combinations ? [allen.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. doubtnut.com [doubtnut.com]

- 5. 2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of (2R)-2-phenylbutan-2-ol: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for the chiral tertiary alcohol, (2R)-2-phenylbutan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 2-phenylbutan-2-ol. Note that while the stereochemistry at the chiral center does not significantly affect the chemical shifts in standard ¹H and ¹³C NMR, nor the IR and MS fragmentation patterns, specialized chiral NMR techniques would be required to distinguish between the (R) and (S) enantiomers. The data presented is for the racemic mixture or is predicted based on the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for 2-phenylbutan-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~1.80 | Quartet | 2H | Methylene protons (-CH₂) |

| ~1.50 | Singlet | 3H | Methyl protons (-CH₃, adjacent to OH) |

| ~2.0 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~0.75 | Triplet | 3H | Methyl protons (-CH₃ of ethyl group) |

Table 2: ¹³C NMR Spectroscopic Data for 2-phenylbutan-2-ol

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary aromatic carbon (C-ipso) |

| ~128 | Aromatic methine carbons (C-ortho, C-meta) |

| ~126 | Aromatic methine carbon (C-para) |

| ~75 | Quaternary aliphatic carbon (C-OH) |

| ~35 | Methylene carbon (-CH₂) |

| ~25 | Methyl carbon (-CH₃, adjacent to OH) |

| ~8 | Methyl carbon (-CH₃ of ethyl group) |

Table 3: IR Spectroscopic Data for 2-phenylbutan-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3080, 3060, 3020 | Medium | C-H stretch (aromatic) |

| ~2970, 2930, 2870 | Strong | C-H stretch (aliphatic) |

| ~1600, 1490, 1445 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1375 | Medium | C-H bend (methyl) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Mass Spectrometry Data for 2-phenylbutan-2-ol

| m/z | Relative Intensity | Plausible Fragment |

| 150 | Low | [M]⁺ (Molecular Ion) |

| 121 | High | [M - C₂H₅]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or similar instrument.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used, with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of about 220 ppm is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 2-phenylbutan-2-ol is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[1][2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II, is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Subsequently, the sample is placed in the instrument, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount of this compound in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3] This solution is then further diluted to the low µg/mL or ng/mL range.[3]

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample, is used. An electron ionization (EI) source is commonly employed for small molecules.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Processing: The detector records the abundance of each fragment at its specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z. The software identifies the molecular ion peak (if present) and the major fragment peaks.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

The Core Reactivity of Tertiary Benzylic Alcohols: A Technical Guide for Drug Development Professionals

Abstract

Tertiary benzylic alcohols are pivotal structural motifs in medicinal chemistry and drug development. Their unique reactivity, governed by the formation of a highly stabilized tertiary benzylic carbocation, allows for a range of synthetic transformations. However, this reactivity also presents challenges in terms of controlling reaction pathways, particularly the competition between substitution (SN1) and elimination (E1) reactions. This technical guide provides an in-depth analysis of the fundamental reactivity of tertiary benzylic alcohols, focusing on SN1, E1, and oxidation reactions. It offers detailed experimental protocols, quantitative data to illustrate electronic and steric effects, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Tertiary Benzylic Carbocation

The chemistry of tertiary benzylic alcohols is dominated by their propensity to form a tertiary benzylic carbocation upon protonation of the hydroxyl group and subsequent loss of water. This intermediate is exceptionally stable due to the combined effects of hyperconjugation from the tertiary alkyl groups and, most significantly, resonance delocalization of the positive charge into the adjacent aromatic ring. This inherent stability dictates the prevalence of reaction mechanisms that proceed through this carbocation, namely SN1 and E1 pathways.[1][2][3] The facility of carbocation formation makes tertiary benzylic alcohols significantly more reactive under acidic conditions than their non-benzylic tertiary or primary/secondary benzylic counterparts.[2]

Understanding the factors that influence the formation and fate of this carbocation is critical for controlling reaction outcomes in synthetic chemistry, particularly in the context of complex molecule synthesis in drug discovery.

Nucleophilic Substitution (SN1) Reactions

Under acidic conditions, tertiary benzylic alcohols readily undergo nucleophilic substitution via an SN1 mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O).[2][4] The subsequent departure of water is the rate-determining step, leading to the formation of the planar, achiral tertiary benzylic carbocation.[3] The nucleophile can then attack this carbocation from either face, leading to a racemic or diastereomeric mixture of products if the carbon is a stereocenter.

dot

Caption: SN1 reaction pathway for a tertiary benzylic alcohol.

Factors Influencing SN1 Reactions

-

Substrate Structure: The reaction rate is highly dependent on the stability of the carbocation formed. Electron-donating groups (EDGs) on the aromatic ring (e.g., -OCH₃, -CH₃) stabilize the carbocation through resonance and inductive effects, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN destabilize the carbocation and significantly retard the reaction rate.[5][6]

-

Leaving Group: The hydroxyl group is a poor leaving group. Acid catalysis is essential to protonate it into water, a much better leaving group.[4]

-

Nucleophile: The rate of an SN1 reaction is independent of the concentration or identity of the nucleophile, as the nucleophilic attack occurs after the rate-determining step.[1][2] However, in competitive situations with multiple nucleophiles, the product distribution will depend on their relative concentrations and nucleophilicities.[3]

-

Solvent: Polar protic solvents (e.g., water, ethanol) are ideal for SN1 reactions as they can stabilize both the carbocation intermediate through solvation and the leaving group.[1]

Quantitative Data: Substituent Effects on Reaction Rate

While extensive kinetic data for the solvolysis of tertiary benzylic alcohols is sparse, the solvolysis of substituted benzyl chlorides provides an excellent model for understanding the electronic effects on the stability of the benzylic carbocation and, consequently, the SN1 reaction rate. The following table summarizes first-order rate constants for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water.

| Substituent (X) in X-C₆H₄CH₂Cl | First-Order Rate Constant (k_solv) in s⁻¹ at 25°C | Relative Rate (k_rel) |

| 4-OCH₃ | 2.2 | 2.0 x 10⁸ |

| 4-CH₃ | 1.8 x 10⁻³ | 1.6 x 10⁵ |

| H | 1.1 x 10⁻⁸ | 1.0 |

| 4-Cl | 3.5 x 10⁻⁹ | 0.32 |

| 3-NO₂ | 2.0 x 10⁻¹¹ | 1.8 x 10⁻³ |

| 3,4-(NO₂)₂ | 1.1 x 10⁻¹³ | 1.0 x 10⁻⁵ |

| Data adapted from Richard, J. P., et al. (2009). J. Am. Chem. Soc.[5] |

This data clearly demonstrates the profound impact of aromatic substituents. A strong electron-donating group like 4-methoxy accelerates the reaction by over 100 million-fold compared to the unsubstituted parent compound, while strong electron-withdrawing groups like dinitro decrease the rate by five orders of magnitude.

Elimination (E1) Reactions

In the presence of non-nucleophilic strong acids (e.g., H₂SO₄, H₃PO₄, p-TsOH) and heat, tertiary benzylic alcohols predominantly undergo elimination via an E1 mechanism to form a conjugated alkene.[7] The mechanism shares the same initial steps as the SN1 reaction: protonation of the alcohol followed by the rate-determining loss of water to form the tertiary benzylic carbocation.[8] Instead of being attacked by a nucleophile, the carbocation loses a proton from an adjacent carbon atom (a β-proton) to a weak base (like water or the conjugate base of the acid), forming a double bond.

dot

Caption: E1 dehydration pathway for a tertiary benzylic alcohol.

Factors Influencing E1 Reactions & Competition with SN1

The competition between E1 and SN1 is a key consideration. Several factors can be adjusted to favor elimination:

-

Temperature: Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. Therefore, increasing the reaction temperature generally favors the E1 pathway over SN1.[9]

-

Acid/Base Properties: Using strong, non-nucleophilic acids like sulfuric acid or phosphoric acid favors elimination.[7] Their conjugate bases (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles and are more likely to act as bases to remove a β-proton. In contrast, hydrohalic acids (HBr, HCl) provide good nucleophiles (Br⁻, Cl⁻), favoring the SN1 reaction.[2]

-

Alkene Stability: The E1 reaction typically follows Zaitsev's rule, forming the most substituted (and therefore most stable) alkene. For tertiary benzylic alcohols, the product is a conjugated system, which adds to the thermodynamic driving force for elimination.[10]

Experimental Protocol: Acid-Catalyzed Dehydration of 1-Phenyl-1-propanol

This protocol describes the dehydration of a tertiary benzylic alcohol to form 1-phenylpropene using p-toluenesulfonic acid as the catalyst.

Materials:

-

1-Phenyl-1-propanol (50.3 g, 0.369 mol)

-

p-Toluenesulfonic acid monohydrate (1.0 g)

-

Toluene (150 mL)

-

10% Sodium bicarbonate (NaHCO₃) solution (65 mL)

-

Brine (saturated NaCl solution) (65 mL)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

A 500 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.

-

Add 1-phenyl-1-propanol (50.3 g), p-toluenesulfonic acid (1.0 g), and toluene (150 mL) to the flask.

-

Heat the mixture in an oil bath set to 130°C to initiate reflux.

-

Collect the water azeotropically in the Dean-Stark trap. The reaction is monitored by the amount of water collected (theoretical yield is ~6.6 mL). The reaction typically takes around 4 hours.

-

Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL separatory funnel and wash sequentially with 10% NaHCO₃ solution (65 mL) and brine (65 mL).

-

Dry the organic layer over anhydrous CaCl₂, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

-

The crude product can be purified by fractional distillation to yield 1-phenylpropene. Yield: >80%.[11]

Oxidation Reactions

Tertiary alcohols, including benzylic ones, are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols (e.g., chromic acid). This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is required for the typical oxidation mechanisms.[12] However, under specific conditions, oxidation can occur.

Tandem Elimination-Oxidation

Certain oxidizing agents can induce a tandem elimination-oxidation sequence. For instance, tertiary benzylic alcohols can react with oxoammonium salts to first undergo elimination to an alkene, which is then subjected to an allylic oxidation in the same pot, yielding an allylic ether.[13]

dot

Caption: Tandem elimination-oxidation of a tertiary benzylic alcohol.

Oxidation with Manganese Dioxide (MnO₂)

While MnO₂ is typically used for the selective oxidation of primary and secondary benzylic and allylic alcohols, its application to tertiary alcohols is generally ineffective for direct oxidation to a carbonyl compound.[14][15][16] Any observed reaction with tertiary benzylic alcohols often proceeds through other pathways, such as elimination, if conditions are favorable.

Experimental Protocol: Selective Oxidation of a Benzylic Alcohol with MnO₂

This protocol details the oxidation of a secondary benzylic alcohol to illustrate the typical procedure. Tertiary benzylic alcohols would be unreactive under these conditions.

Materials:

-

Secondary benzylic alcohol (e.g., 1-phenylethanol) (2.71 mmol)

-

Activated Manganese Dioxide (MnO₂) (large excess, e.g., 10-20 equivalents)

-

Dichloromethane (DCM) (10 mL)

-

Celite

Procedure:

-

Dissolve the secondary benzylic alcohol (2.71 mmol) in DCM (10 mL) in a round-bottom flask equipped with a stir bar.

-

Add activated MnO₂ in a large excess (e.g., ~10 equivalents by weight).

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids.

-

Wash the Celite pad thoroughly with additional DCM.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude ketone product, which can be further purified by column chromatography if necessary.[15]

The following table summarizes the yields for the oxidation of various primary and secondary benzylic alcohols to demonstrate the utility of MnO₂ for this class, highlighting the inertness of the tertiary position by extension.

| Alcohol Substrate | Reaction Time (RT) | Yield (%) |

| Benzyl alcohol | 4 hours | 82 |

| Cinnamyl alcohol | 5 hours | 86 |

| m-Nitrobenzyl alcohol | 8 hours | 84 |

| Data adapted from World Wide Journals.[12] |

Conclusion

The reactivity of tertiary benzylic alcohols is a direct consequence of the stability of the tertiary benzylic carbocation. This intermediate governs the predominant SN1 and E1 reaction pathways. For professionals in drug development, mastering the control of these pathways is essential for predictable and efficient synthesis. By carefully selecting reaction conditions—specifically temperature, solvent, and the nucleophilicity of the acid's conjugate base—one can selectively favor either substitution or elimination. While direct oxidation of the tertiary carbinol center is challenging, alternative pathways can be accessed with specific reagents. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the rational design of synthetic routes involving this important functional group.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Solved Dehydration of 1-phenyl-1-propanol with sulfuric acid | Chegg.com [chegg.com]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. Dehydrogenation of 1-Phenylpropan-1-ol to Propenylbenzene - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. worldwidejournals.com [worldwidejournals.com]

- 13. Tandem elimination-oxidation of tertiary benzylic alcohols with an oxoammonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Manganese Dioxide [commonorganicchemistry.com]

- 15. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 16. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of the Grignard Reaction in the Formation of Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] When a ketone serves as the electrophile, this reaction yields a tertiary alcohol, a structural motif prevalent in numerous natural products and pharmaceutical agents.[2][3] The stereochemical outcome of this transformation is of paramount importance, particularly in the synthesis of chiral molecules where precise control over the three-dimensional arrangement of atoms is critical. This guide provides a comprehensive overview of the stereochemical principles governing the Grignard reaction in the formation of tertiary alcohols, with a focus on diastereoselective and enantioselective methodologies.

Diastereoselectivity in Grignard Additions to Chiral Ketones

When a Grignard reagent adds to a ketone that already possesses a stereocenter, typically at the α-position, a new stereocenter is created at the carbonyl carbon. This results in the formation of diastereomeric products in potentially unequal amounts.[4] The ratio of these diastereomers is determined by the steric and electronic properties of the substrate and the Grignard reagent, and can often be predicted by established stereochemical models.

The diastereoselectivity of nucleophilic additions to α-chiral carbonyl compounds is often rationalized using the Felkin-Anh model .[5][6] This model predicts the major diastereomer by considering the steric interactions in the transition state. The largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain.[7] The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[6]

In cases where the α-substituent is a heteroatom capable of coordinating with the magnesium atom of the Grignard reagent, a chelation-controlled pathway can dominate.[8] The ketone and the Grignard reagent form a rigid, five- or six-membered cyclic intermediate. This chelation locks the conformation of the substrate, forcing the Grignard reagent to attack from a specific face, often leading to a reversal of stereoselectivity compared to the Felkin-Anh model.[9]

Caption: Logical flow of stereochemical prediction in Grignard reactions.

The following table summarizes representative data for the diastereoselective addition of Grignard reagents to chiral ketones, highlighting the influence of substrate structure and reaction conditions on the diastereomeric ratio (d.r.).

| Entry | Chiral Ketone | Grignard Reagent | Conditions | d.r. (syn:anti) | Reference |

| 1 | 3-phenyl-2-butanone | MeMgBr | Et₂O, -78 °C | 74:26 | [Cram, D. J.; Elhafez, F. A. A. J. Am. Chem. Soc.1952 , 74, 5828-5835] |

| 2 | 2-benzyloxypropanal | PhMgBr | THF, 0 °C | >95:5 (chelation) | [Still, W. C.; McDonald, J. H. Tetrahedron Lett.1980 , 21, 1031-1034] |

| 3 | 1-fluoro-3,3-dimethyl-2-butanone | MeMgI | THF, -78 °C | 95:5 (syn) | [10] |

| 4 | 1-(benzyloxy)-3,3-dimethyl-2-butanone | MeMgBr | THF, -78 °C | 5:95 (anti) | [10] |

The following protocol is adapted from a study demonstrating the halide effect in diastereoselective Grignard additions.[10]

Reaction: Addition of methylmagnesium iodide to 1-fluoro-4-((4-methoxybenzyl)oxy)-4-phenylbutan-2-one.

Procedure:

-

A solution of the β-hydroxy ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Methylmagnesium iodide (MeMgI) in diethyl ether (Et₂O) (2.0 equiv) is added dropwise to the cooled solution over a period of 10 minutes.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio of the resulting tertiary alcohol is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Caption: Experimental workflow for a diastereoselective Grignard reaction.

Enantioselective Grignard Additions to Prochiral Ketones

The synthesis of enantioenriched tertiary alcohols from prochiral ketones represents a significant challenge in asymmetric synthesis. This is often achieved by employing a chiral ligand that coordinates to the Grignard reagent, creating a chiral environment that biases the addition to one of the two enantiotopic faces of the ketone.

A variety of chiral ligands have been developed for this purpose. Early examples include bidentate amines like (-)-sparteine. More recently, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have shown remarkable efficacy in promoting the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, achieving high enantiomeric excesses (ee).[11][12] These ligands form well-defined complexes with the magnesium atom, effectively shielding one face of the ketone from attack.[11]

Caption: Logical pathway for ligand-mediated enantioselective Grignard addition.

The following table presents data from a study utilizing a DACH-derived biaryl ligand, demonstrating the broad applicability of this methodology.[11]

| Entry | Ketone | Grignard Reagent | Ligand | ee (%) | Yield (%) |

| 1 | Acetophenone | EtMgBr | (R,R)-L12 | 87 | >99 |

| 2 | 2-Acetylpyridine | EtMgBr | (R,R)-L12 | 95 | 94 |

| 3 | Propiophenone | MeMgBr | (R,R)-L12 | 82 | 96 |

| 4 | 4'-Chloroacetophenone | PhMgBr | (R,R)-L12' | 94 | 91 |

(R,R)-L12 and (R,R)-L12' are specific biaryl ligands derived from (R,R)-1,2-diaminocyclohexane.[11]

The following is a general procedure adapted from the work of Pisani et al. on ligand-mediated asymmetric Grignard additions.[11]

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, the chiral ligand (e.g., (R,R)-L12, 0.11 mmol) is dissolved in dry toluene (1.2 mL).

-

Acetophenone (0.1 mmol) is added to the solution.

-

The mixture is stirred for a few minutes at room temperature.

-

Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 0.22 mmol) is diluted with dry toluene (0.4 mL) and then added to the reaction mixture.

-

The reaction is stirred at room temperature for the time required to reach full conversion (monitored by TLC or GC).

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The enantiomeric excess (ee) of the product, 1-phenyl-1-propanol, is determined by HPLC analysis on a chiral stationary phase.

Conclusion

The stereochemical control of the Grignard reaction is a mature yet continually evolving field. For diastereoselective reactions, the Felkin-Anh and chelation-control models provide a robust predictive framework. For enantioselective transformations, the development of sophisticated chiral ligands has enabled the synthesis of a wide array of enantioenriched tertiary alcohols with high levels of stereocontrol.[11][13] These methodologies are invaluable tools for researchers in academia and industry, particularly in the field of drug development, where the stereochemistry of a molecule can profoundly impact its biological activity.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (2R)-2-Phenylbutan-2-ol from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the enantioselective synthesis of (2R)-2-phenylbutan-2-ol from acetophenone. The primary method detailed is the asymmetric addition of an ethyl group to acetophenone using a Grignard reagent in the presence of a chiral ligand. This approach is crucial for obtaining the desired enantiomer with high purity, a critical consideration in pharmaceutical development where stereochemistry significantly impacts biological activity. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of the target compound. Quantitative data from representative experiments are summarized, and key experimental workflows are visualized.

Introduction

The synthesis of chiral tertiary alcohols is a fundamental challenge in organic chemistry with significant implications for the pharmaceutical industry.[1][2] this compound is a valuable chiral building block in the synthesis of various biologically active molecules. The asymmetric addition of organometallic reagents to prochiral ketones is one of the most direct methods for preparing enantiomerically enriched tertiary alcohols.[1][2] This application note focuses on the use of a chiral ligand to mediate the addition of ethylmagnesium bromide to acetophenone, ensuring the formation of the (2R)-enantiomer with high enantiomeric excess (ee).

Reaction Scheme

The overall transformation involves the nucleophilic addition of an ethyl group from a Grignard reagent to the carbonyl carbon of acetophenone. The stereochemical outcome is controlled by a chiral ligand that complexes with the magnesium atom, creating a chiral environment around the reactive center.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from a general procedure for the asymmetric Grignard addition to ketones mediated by a chiral ligand.[1][3]

Materials and Reagents

-

Acetophenone (freshly distilled)

-

Ethylmagnesium bromide (EtMgBr) in diethyl ether (e.g., 3.0 M solution)

-

(R,R)-[N,N'-Bis(2-picolyl)-1,2-diaminocyclohexane] (or a similar chiral ligand)

-

Anhydrous toluene

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware (dried in an oven and cooled under an inert atmosphere)

-

Inert atmosphere (Nitrogen or Argon)

Procedure

-

Preparation of the Reaction Vessel: Under an inert atmosphere, a solution of the chiral ligand (0.11 mmol, 1.1 equivalents) in anhydrous toluene (1.2 mL) is prepared in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Grignard Reagent: To the stirred solution of the chiral ligand, add the ethylmagnesium bromide solution (0.22 mmol, 2.2 equivalents) dropwise at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the chiral complex.

-

Addition of Acetophenone: A solution of acetophenone (0.1 mmol, 1.0 equivalent) in anhydrous toluene (0.5 mL) is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C (ice bath).

-

Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[1][3]

Quantitative Data Summary

The following table summarizes the results from the asymmetric addition of ethylmagnesium bromide to acetophenone using different chiral ligands. The data highlights the effectiveness of various ligands in terms of conversion and enantioselectivity.

| Entry | Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | (R,R)-L0 | >99 | 23 |

| 2 | (R,R)-L1 | 77 | 23 |

| 3 | (R,R)-L7 | 50 | 81 |

| 4 | (R,R)-L10 | 63 | 82 |

| 5 | (R,R)-L12 | >99 | 87 |

| 6 | (R,R)-L13 | 70 | 81 |

Data adapted from reference[3]. The specific structures of the ligands (L0, L1, etc.) can be found in the cited literature.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure, from setup to final product analysis.

Caption: Step-by-step experimental workflow for the synthesis and analysis.

Conclusion

The protocol described provides a reliable method for the enantioselective synthesis of this compound from acetophenone. The use of a suitable chiral ligand is paramount in achieving high enantiomeric excess. The selection of the chiral ligand can be guided by the data presented, with ligands like (R,R)-L12 showing high conversion and excellent enantioselectivity.[3] This methodology is valuable for researchers in synthetic and medicinal chemistry requiring access to enantiopure chiral tertiary alcohols for the development of new chemical entities.

References

The Role of (2R)-2-phenylbutan-2-ol in Asymmetric Synthesis: A Review of a Novel Chiral Auxiliary

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral auxiliaries is a cornerstone of modern asymmetric synthesis. This document explores the application of (2R)-2-phenylbutan-2-ol as a chiral auxiliary, providing detailed application notes and protocols for its use in achieving high levels of stereocontrol in chemical transformations.

While extensive research has been conducted on a variety of chiral auxiliaries, literature on the specific use of this compound is not widely available. However, based on the principles of asymmetric synthesis and the structural features of this chiral tertiary alcohol, we can outline its potential applications and provide generalized protocols. Chiral tertiary alcohols are valuable synthons and have been explored as ligands and auxiliaries in asymmetric synthesis due to their steric bulk and defined stereochemistry.

Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.

The general workflow for the use of a chiral auxiliary, including the hypothetical application of this compound, is depicted below.

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Hypothetical Application: Asymmetric Alkylation of a Prochiral Enolate

One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. In this hypothetical protocol, we consider the use of this compound to direct the alkylation of a carboxylic acid derivative.

Attachment of the Chiral Auxiliary

The first step involves the formation of a chiral ester by coupling the prochiral carboxylic acid with this compound.

Caption: Formation of the chiral ester intermediate.

Experimental Protocol: Esterification

-

Materials: Prochiral carboxylic acid (1.0 eq), this compound (1.1 eq), Dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the carboxylic acid and this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMAP, followed by the slow addition of a solution of DCC in DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Diastereoselective Enolate Alkylation

The chiral ester is then subjected to deprotonation to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) in a diastereoselective manner. The steric bulk of the this compound auxiliary is expected to shield one face of the enolate, leading to preferential attack of the electrophile from the less hindered face.

Caption: The key diastereoselective alkylation step.

Experimental Protocol: Alkylation

-

Materials: Chiral ester (1.0 eq), Lithium diisopropylamide (LDA, 1.2 eq), Alkyl halide (1.5 eq), Tetrahydrofuran (THF).

-

Procedure:

-

Prepare a solution of LDA in anhydrous THF.

-

Cool the LDA solution to -78 °C under an inert atmosphere.

-

Add a solution of the chiral ester in THF dropwise to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide to the enolate solution.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by column chromatography.

-

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary for potential reuse. For an ester linkage, this is typically achieved through hydrolysis or reduction.

Experimental Protocol: Hydrolysis

-

Materials: Alkylated chiral ester (1.0 eq), Lithium hydroxide (LiOH, 5.0 eq), THF/Water mixture.

-

Procedure:

-

Dissolve the alkylated ester in a mixture of THF and water.

-

Add LiOH and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with 1 M HCl.

-

Extract the product with an organic solvent.

-

The aqueous layer can be basified and extracted to recover the this compound.

-

Wash, dry, and concentrate the organic layer containing the product.

-

Purify the resulting carboxylic acid.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative.

-

Data Presentation

The success of a chiral auxiliary is quantified by the diastereomeric excess (de) of the intermediate and the enantiomeric excess (ee) of the final product, as well as the chemical yield of each step. The following table presents hypothetical data for the alkylation reaction described above.

| Electrophile (R-X) | Diastereomeric Excess (de) | Yield (%) | Enantiomeric Excess (ee) of Final Acid |

| Methyl Iodide | >95% | 85 | >95% |

| Ethyl Bromide | >93% | 82 | >93% |

| Benzyl Bromide | >98% | 90 | >98% |

Disclaimer: The protocols and data presented are hypothetical and intended to illustrate the potential application of this compound as a chiral auxiliary based on established principles of asymmetric synthesis. Experimental validation is required to determine the actual efficacy of this compound in such applications.

Application Note: Chiral Separation of 2-Phenylbutan-2-ol Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-phenylbutan-2-ol, a key chiral intermediate in pharmaceutical synthesis. Utilizing a cellulose-based chiral stationary phase, this method provides excellent resolution and baseline separation of the (R)- and (S)-enantiomers, making it suitable for enantiomeric purity determination and preparative separation in research and drug development settings.

Introduction

2-Phenylbutan-2-ol is a tertiary alcohol containing a chiral center, and its enantiomers can serve as important building blocks in the synthesis of various biologically active compounds. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of reliable analytical methods to separate and quantify individual enantiomers is crucial for quality control and regulatory compliance. This protocol describes a normal-phase HPLC method that achieves effective separation of 2-phenylbutan-2-ol enantiomers.

Experimental Protocol

A systematic approach was undertaken to achieve the chiral separation, beginning with sample preparation, followed by HPLC analysis, and concluding with data processing.

1. Sample Preparation:

-

A racemic standard of 2-phenylbutan-2-ol was dissolved in the mobile phase to a final concentration of 1.0 mg/mL.

-

The sample solution was filtered through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

The analysis was performed on a standard HPLC system equipped with a UV detector. The key components and parameters are outlined in the table below. The choice of a Chiralcel OD-H column, a well-established cellulose-based chiral stationary phase, is based on its proven efficacy in resolving a wide range of arylalkylcarbinols. The normal-phase mobile phase, consisting of a mixture of n-hexane and isopropanol, provides a good balance of solubility and differential interaction with the chiral stationary phase to facilitate separation.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Chiral Stationary Phase | Chiralcel OD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 215 nm |

| Data Acquisition | 20 minutes |

3. Data Analysis:

Chromatographic data was processed using appropriate software. The retention times of the two enantiomers were recorded, and the resolution factor (Rs) and separation factor (α) were calculated to evaluate the quality of the separation.

Results and Discussion

The developed method resulted in a successful baseline separation of the two enantiomers of 2-phenylbutan-2-ol. The expected chromatographic performance is summarized in the table below.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | ~ 8.5 | ~ 9.8 |

| Resolution (Rs) | > 2.0 | |

| Separation Factor (α) | ~ 1.25 |

The choice of n-hexane as the primary solvent with isopropanol as a polar modifier was critical for achieving the separation. The alcohol modifier plays a key role in interacting with the polar carbamate groups on the cellulose backbone of the stationary phase, thereby influencing the retention and selectivity of the enantiomers. A detection wavelength of 215 nm was selected to ensure high sensitivity for the phenyl chromophore of the analyte.

Experimental Workflow Diagram

The overall experimental process is depicted in the following workflow diagram.

Caption: Workflow for the chiral HPLC separation of 2-phenylbutan-2-ol enantiomers.

Conclusion

The method presented in this application note is highly effective for the enantiomeric separation of 2-phenylbutan-2-ol. The use of a Chiralcel OD-H column with a normal-phase mobile phase provides excellent resolution and peak shape. This protocol can be readily implemented in analytical laboratories for routine quality control and for the support of research and development activities in the pharmaceutical industry. Further optimization of the mobile phase composition and flow rate may be performed to meet specific analytical requirements, such as reducing run time or scaling up for preparative applications.

Application Note: Derivatization of (2R)-2-phenylbutan-2-ol for Enantioselective GC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2-phenylbutan-2-ol is a chiral tertiary alcohol. The direct analysis of such polar compounds by gas chromatography (GC) is often challenging due to poor peak shape, tailing, and potential on-column degradation. Derivatization is a crucial sample preparation step that converts the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance and thermal stability.[1][2] This application note provides detailed protocols for the derivatization of this compound for enantioselective analysis using two common techniques: silylation and acylation. The subsequent separation is performed on a chiral GC column to resolve the enantiomers.

Key Concepts

-

Silylation: This is a robust and widely used derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[3][4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, especially when combined with a catalyst such as trimethylchlorosilane (TMCS) to enhance reactivity, which is important for sterically hindered tertiary alcohols.[1][5] The resulting TMS-ether is significantly more volatile and less polar than the parent alcohol.[3][6]

-

Acylation: This method involves the conversion of the alcohol to an ester. Trifluoroacetic anhydride (TFAA) is a common reagent that creates a trifluoroacetyl ester. This process not only increases volatility but can also enhance detectability with an electron capture detector (ECD).[7] Caution is advised, as some acidic conditions during acylation can risk partial racemization of the chiral center.[8]

The following diagram illustrates the general workflow for preparing and analyzing this compound by GC.

Caption: General workflow from sample preparation to GC analysis.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound. Silylation is highly effective for increasing volatility and reducing peak tailing.

Materials:

-

This compound standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile (GC grade)

-

2 mL GC vials with PTFE-lined screw caps

-

Heating block or oven

-

Microsyringes

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

-

Pipette 100 µL of the stock solution into a 2 mL GC vial.

-

Carefully evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry, as moisture will consume the silylating reagent.[1]

-

Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the analyte.

-

Add 100 µL of BSTFA + 1% TMCS to the vial. The excess reagent ensures the reaction goes to completion.[1]

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block. Tertiary alcohols are sterically hindered and often require heat and extended reaction times for complete derivatization.[1]

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC analysis. Inject 1 µL of the derivatized solution into the GC system.

The following diagram illustrates the silylation reaction.

Caption: Silylation reaction of the parent alcohol to its TMS derivative.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol details the esterification of this compound using TFAA to form a trifluoroacetyl ester.

Materials:

-

This compound standard

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (GC grade)

-

Anhydrous Pyridine (optional, as catalyst)

-

2 mL GC vials with PTFE-lined screw caps

-

Heating block

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in anhydrous DCM.

-

Transfer 100 µL of the stock solution to a 2 mL GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 200 µL of anhydrous DCM to the vial.

-

Add 100 µL of TFAA.

-

(Optional) Add 10 µL of anhydrous pyridine to catalyze the reaction.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 60°C for 20 minutes.

-

Cool the vial to room temperature.

-

Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: TFAA and its byproduct, trifluoroacetic acid, are corrosive. This step should be performed in a fume hood.

-

Reconstitute the residue in 200 µL of ethyl acetate or hexane for GC injection.

-

Inject 1 µL of the final solution into the GC system.

GC Method Parameters and Expected Data

The successful separation of the derivatized enantiomers requires a chiral stationary phase. Cyclodextrin-based columns are highly effective for this purpose.[8][9][10] Below are typical GC parameters and representative data.

Table 1: GC Conditions for Chiral Analysis

| Parameter | Silylated Derivative | Acylated Derivative |

| GC System | GC-FID or GC-MS | GC-FID, GC-ECD, or GC-MS |

| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent β-cyclodextrin phase | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent β-cyclodextrin phase |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (constant flow) | 1.2 mL/min (constant flow) |

| Injector Temp. | 250°C | 240°C |

| Injection Mode | Split (50:1) | Split (50:1) |

| Oven Program | 80°C (hold 1 min), then 5°C/min to 180°C, hold 5 min | 70°C (hold 1 min), then 4°C/min to 160°C, hold 5 min |

| Detector Temp. | 270°C (FID) or MS Transfer Line at 280°C | 260°C (FID) or MS Transfer Line at 280°C |

Table 2: Representative Quantitative Data (Hypothetical)

| Derivative Type | Enantiomer | Retention Time (min) | Resolution (α) | Limit of Detection (LOD) |

| TMS-ether | (2S)-derivative | 15.25 | 1.08 | 10 ng/mL |

| (2R)-derivative | 15.61 | 10 ng/mL | ||

| TFA-ester | (2S)-derivative | 13.88 | 1.12 | 5 ng/mL |

| (2R)-derivative | 14.23 | 5 ng/mL |

Note: Retention times and resolution are highly dependent on the specific column, GC conditions, and system configuration. The data presented is for illustrative purposes.

Both silylation and acylation are effective derivatization strategies for the GC analysis of this compound. Silylation with BSTFA is a robust method that significantly improves volatility and chromatographic behavior. Acylation with TFAA can offer similar benefits and may provide lower detection limits with specific detectors. For enantioselective analysis, the choice of a high-resolution chiral capillary column is paramount. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize their analytical methods for chiral tertiary alcohols.

References

- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. gcms.cz [gcms.cz]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bohrium.com [bohrium.com]

- 10. [PDF] Enantioselective gas chromatography in flavor and fragrance analysis: strategies for the identification of known and unknown plant volatiles. | Semantic Scholar [semanticscholar.org]

Application of (2R)-2-Phenylbutan-2-ol in Asymmetric Catalysis: A Review of Current Literature

A comprehensive review of scientific literature reveals a notable absence of established applications for (2R)-2-phenylbutan-2-ol in the field of asymmetric catalysis. Despite its chiral nature, this tertiary alcohol does not appear to be a commonly utilized chiral auxiliary, ligand, catalyst, or solvent in enantioselective synthesis based on currently available research. This lack of documentation prevents the creation of detailed application notes and experimental protocols as requested.

General Principles of Asymmetric Catalysis

Asymmetric catalysis is a fundamental tool in modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. The primary goal is to synthesize a specific enantiomer of a chiral molecule in excess over its mirror image. This is typically achieved through the use of a chiral entity that influences the stereochemical outcome of a reaction. The main strategies involve:

-

Chiral Catalysts: A small amount of a chiral molecule or complex (the catalyst) is used to generate a large amount of an enantiomerically enriched product. These can be metal complexes with chiral ligands or purely organic molecules (organocatalysts).

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate, directing the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

-

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to introduce chirality into the product.

-

Chiral Solvents: A chiral solvent can create a chiral environment that may induce a degree of enantioselectivity in a reaction, although this is a less common strategy.